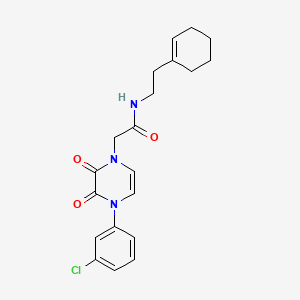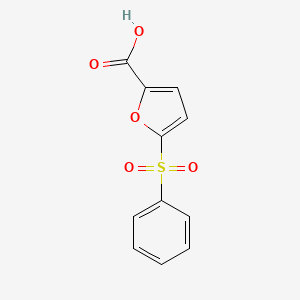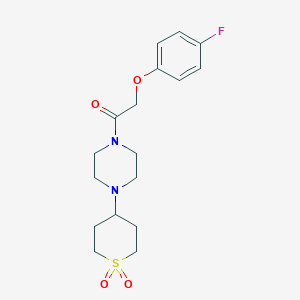![molecular formula C9H14ClNO2 B2559641 3-[2-Hydroxy-1-(methylamino)ethyl]phenol;hydrochloride CAS No. 1184270-78-7](/img/structure/B2559641.png)
3-[2-Hydroxy-1-(methylamino)ethyl]phenol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Hydroxy-1-(methylamino)ethyl]phenol;hydrochloride is a chemical compound with the molecular formula C9H13NO2·HCl. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its phenolic structure, which includes a hydroxyl group and a methylamino group attached to an ethyl chain.
Applications De Recherche Scientifique
3-[2-Hydroxy-1-(methylamino)ethyl]phenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary targets of 3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride are the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of various physiological processes, including the constriction of blood vessels and the dilation of pupils .
Mode of Action
3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride acts as an agonist at the alpha-1 adrenergic receptors . By binding to these receptors, it stimulates a response that leads to vasoconstriction, or the narrowing of blood vessels . This results in an increase in blood pressure .
Biochemical Pathways
The action of 3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride affects several biochemical pathways. Primarily, it influences the adrenergic signaling pathway . By stimulating the alpha-1 adrenergic receptors, it triggers a cascade of events that lead to the contraction of smooth muscle cells in the blood vessels . This results in vasoconstriction and an increase in blood pressure .
Result of Action
The primary result of the action of 3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride is an increase in blood pressure . This is due to its vasoconstrictive effects, which result from its stimulation of the alpha-1 adrenergic receptors .
Action Environment
The action, efficacy, and stability of 3-[2-Hydroxy-1-(methylamino)ethyl]phenol hydrochloride can be influenced by various environmental factors. For instance, the presence of other substances in the body, such as certain medications, can affect how this compound interacts with its targets . Additionally, physiological conditions, such as the pH level of the body, can also impact the compound’s stability and efficacy .
Safety and Hazards
Orientations Futures
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Hydroxy-1-(methylamino)ethyl]phenol;hydrochloride typically involves the reaction of 3-hydroxyphenylacetone with methylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous addition of reactants and the use of catalysts to enhance the reaction rate. The product is then purified through crystallization or distillation to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Hydroxy-1-(methylamino)ethyl]phenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Halogenated phenols and other substituted derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[2-Hydroxy-1-(methylamino)ethyl]phenol
- 2-Fluoro-3-[1-hydroxy-2-(methylamino)ethyl]phenol
- 3-(Dimethylamino)propiophenone hydrochloride
Uniqueness
3-[2-Hydroxy-1-(methylamino)ethyl]phenol;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenolic hydroxyl group and methylamino substituent allow for diverse chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
IUPAC Name |
3-[2-hydroxy-1-(methylamino)ethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2.ClH/c1-10-9(6-11)7-3-2-4-8(12)5-7;/h2-5,9-12H,6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXNLVBKTOSAGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C1=CC(=CC=C1)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2,3-DIMETHYLPHENYL)-2-{[6-(4-METHYL-2-PHENYL-1,3-THIAZOL-5-YL)PYRIDAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2559558.png)
![[3-(Aminomethyl)-4-methylmorpholin-3-yl]methanol](/img/structure/B2559561.png)


![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2559567.png)
![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride](/img/structure/B2559568.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2559569.png)


![2-Chloro-N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2559576.png)
![{2,6-Dimethylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine dihydrochloride](/img/structure/B2559577.png)



